1-(1,3-Benzodioxol-5-ylmethyl)-4-cyclohexylpiperazine
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Overview
Description
1-(1,3-Benzodioxol-5-ylmethyl)-4-cyclohexylpiperazine is a synthetic compound that belongs to the class of piperazines. This compound features a benzodioxole group attached to a piperazine ring, which is further substituted with a cyclohexyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-4-cyclohexylpiperazine typically involves the reaction of 1,3-benzodioxole with piperazine derivatives. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, the reaction of 5-bromo-1,3-benzodioxole with piperazine in the presence of a palladium catalyst and a base such as cesium carbonate can yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Benzodioxol-5-ylmethyl)-4-cyclohexylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated derivatives can be used as starting materials.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated derivatives with nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
1-(1,3-Benzodioxol-5-ylmethyl)-4-cyclohexylpiperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-4-cyclohexylpiperazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 1-(1,3-Benzodioxol-5-ylmethyl)-4-(3-fluorobenzoyl)piperazine
- 1-(1,3-Benzodioxol-5-ylmethyl)-4-(2,6-difluorobenzoyl)piperazine
- 1-(1,3-Benzodioxol-5-ylmethyl)-4-(2,4-dichlorobenzoyl)piperazine
Uniqueness: 1-(1,3-Benzodioxol-5-ylmethyl)-4-cyclohexylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for targeted research and applications .
Properties
Molecular Formula |
C18H26N2O2 |
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Molecular Weight |
302.4 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-cyclohexylpiperazine |
InChI |
InChI=1S/C18H26N2O2/c1-2-4-16(5-3-1)20-10-8-19(9-11-20)13-15-6-7-17-18(12-15)22-14-21-17/h6-7,12,16H,1-5,8-11,13-14H2 |
InChI Key |
ABDFOQIREXFIEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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